3,4-Dimethoxyphenethylamine
Description
Historical Context and Early Scientific Investigations of 3,4-Dimethoxyphenethylamine
One of the earliest documented syntheses of this compound, then referred to as "homoveratrylamine," was conducted by Pictet and Finkelstein. wikipedia.org Their method involved a multi-step process starting from vanillin. wikipedia.org A similar synthetic sequence was later reported by Buck and Perkin, beginning with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). wikipedia.org
The compound gained significant scientific attention in the 1960s following a hypothesis proposed by researchers Arnold Friedhoff and Elnora Van Winkle. time.comresearchgate.net They reported the presence of a substance in the urine of schizophrenic patients, which they identified as this compound. researchgate.net This substance was dubbed the "pink spot" due to its appearance in paper chromatography tests. time.com This finding led to a surge in research investigating DMPEA as a potential biochemical marker for schizophrenia. time.compurdue.edu However, subsequent studies yielded conflicting results, with several reports indicating that DMPEA is also excreted by non-schizophrenic individuals, which challenged the initial hypothesis of its specificity to the condition. chemicalbook.comhmdb.cabiodeep.cnresearchgate.net
Significance of this compound within Phenethylamine (B48288) Research
The significance of this compound in the broader context of phenethylamine research is multifaceted. It is a naturally occurring alkaloid found alongside mescaline in several species of cacti, including the San Pedro (Trichocereus pachanoi) and Peruvian Torch cacti. chemicalbook.comwikipedia.orghmdb.ca This co-occurrence in nature makes it a compound of interest in phytochemical and biosynthetic studies. nih.gov
As an endogenous metabolite, DMPEA is understood to be a methylated derivative of the crucial neurotransmitter dopamine (B1211576). chemicalbook.comnbinno.com This metabolic link positions it as a relevant molecule for studies in neurochemistry and the enzymatic pathways that govern catecholamine metabolism, such as the action of catechol-O-methyltransferase (COMT). ncats.iowikipedia.orgplos.org Furthermore, DMPEA serves as a valuable precursor and intermediate in the synthetic production of various pharmaceutical compounds, including the cardiovascular drugs verapamil (B1683045) and bevantolol (B1218773). wikipedia.orgnbinno.com Its utility as a building block in organic synthesis underscores its importance in medicinal chemistry. nbinno.comgoogle.com
Structural Analogy and Relation to Endogenous Neurotransmitters and Psychoactive Compounds
The chemical architecture of this compound places it in close relation to several biologically significant molecules. Its foundational phenethylamine skeleton is a common feature in a wide array of compounds that interact with the central nervous system. nih.govresearchgate.net
This compound is a direct structural analog of dopamine (3,4-dihydroxyphenethylamine). chemicalbook.comwikipedia.orghmdb.ca The primary difference between the two molecules is the substitution of the hydroxyl (-OH) groups at the 3 and 4 positions of the phenyl ring in dopamine with methoxy (B1213986) (-OCH3) groups in DMPEA. wikipedia.orghmdb.ca This process of O-methylation is a key metabolic pathway for dopamine in the body, catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgplos.orgacs.org Consequently, DMPEA is often referred to as O,O-dimethyldopamine or dopamine dimethyl ether and is studied as a methylated metabolite of dopamine. chemicalbook.comwikipedia.orgnih.gov
DMPEA shares a high degree of structural similarity with the classic psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine). chemicalbook.comwikipedia.orghmdb.ca DMPEA differs from mescaline only by the absence of a third methoxy group at the 5-position on the aromatic ring. wikipedia.org This close structural relationship has prompted comparative studies to understand the structure-activity relationships within this class of compounds. biodeep.cnnih.gov The phenethylamine backbone of DMPEA is a core feature shared with a large family of psychedelic compounds, which are often classified based on their aryl substitution patterns. frontiersin.orgnih.gov
A key structural feature distinguishes this compound from amphetamine and its derivatives. Amphetamines are characterized by the presence of a methyl group on the alpha carbon (the carbon atom adjacent to the nitrogen atom) of the ethylamine (B1201723) side chain. researchgate.net this compound lacks this alpha-methyl group. This structural distinction is significant, as the alpha-methylation in amphetamines is known to increase resistance to enzymatic degradation by monoamine oxidase, a property not shared by non-methylated phenethylamines like DMPEA.
Table 1: Structural Comparison of this compound and Related Compounds
| Compound Name | Core Structure | Substituents on Phenyl Ring | Alpha-Carbon Modification |
|---|---|---|---|
| This compound (DMPEA) | Phenethylamine | 3-methoxy, 4-methoxy | None |
| Dopamine | Phenethylamine | 3-hydroxy, 4-hydroxy | None |
| Mescaline | Phenethylamine | 3,4,5-trimethoxy | None |
| Amphetamine | Phenethylamine | None | α-methyl group |
| 3,4-Dimethoxyamphetamine (DMA) | Phenethylamine | 3-methoxy, 4-methoxy | α-methyl group |
Overview of Research Trajectories for this compound
Research into this compound has followed several distinct, albeit sometimes overlapping, trajectories since its initial synthesis and discovery.
Biomarker for Schizophrenia: The earliest and most prominent research path was the investigation of DMPEA as a potential biomarker for schizophrenia, stemming from the "pink spot" hypothesis. time.comresearchgate.net This line of inquiry dominated the literature on the compound for many years, though the initial findings were later met with conflicting evidence that questioned its specificity as a diagnostic marker. hmdb.cabiodeep.cnresearchgate.net
Neuropharmacological Investigations: Another significant research area has been the exploration of its neuropharmacological properties. Studies have examined its capacity to act as a weak monoamine oxidase inhibitor (MAOI). chemicalbook.comhmdb.cabiodeep.cn Research has also delved into its effects on the nigrostriatal system and dopaminergic neurons. chemicalbook.comhmdb.cabiodeep.cn Some investigations have identified DMPEA as an inhibitor of mitochondrial complex I, suggesting a role in cellular respiration. chemicalbook.comhmdb.cabiodeep.cn
Natural Product Chemistry and Biosynthesis: The natural occurrence of DMPEA in various cacti has prompted research into its biosynthesis. nih.gov Studies have investigated the metabolic pathways in plants like Trichocereus pachanoi, where dopamine serves as a precursor for both DMPEA and mescaline. nih.govresearchgate.net
Synthetic Chemistry and Pharmaceutical Applications: In the field of applied chemistry, DMPEA is recognized as a valuable intermediate. Its chemical structure makes it a useful starting material for the synthesis of more complex molecules, including isoquinoline (B145761) alkaloids and pharmaceutical drugs such as bevantolol and verapamil. wikipedia.orgnbinno.com
Table 2: Summary of Major Research Trajectories for this compound
| Research Area | Key Focus | Notable Findings/Hypotheses |
|---|---|---|
| Psychiatric Biomarker Research | Investigation as a urinary biomarker for schizophrenia. | The "pink spot" hypothesis, later contested by findings of DMPEA in non-schizophrenic individuals. hmdb.catime.comresearchgate.net |
| Neuropharmacology | Study of its effects on the central nervous system. | Identified as a weak monoamine oxidase inhibitor (MAOI) and an inhibitor of mitochondrial complex I. chemicalbook.comhmdb.cabiodeep.cn |
| Natural Product Chemistry | Isolation from and biosynthesis in plants. | Found to occur naturally in cacti alongside mescaline; biosynthesized from dopamine. wikipedia.orghmdb.canih.gov |
| Synthetic Chemistry | Use as a chemical precursor. | Employed as an intermediate in the synthesis of pharmaceuticals like verapamil and bevantolol. wikipedia.orgnbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
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InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
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InChI Key |
ANOUKFYBOAKOIR-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC | |
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Molecular Formula |
C10H15NO2 | |
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DSSTOX Substance ID |
DTXSID8059506 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
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Molecular Weight |
181.23 g/mol | |
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Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
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| Record name | 3,4-Dimethoxyphenylethylamine | |
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Boiling Point |
163 - 165 °C | |
| Record name | 3,4-Dimethoxyphenylethylamine | |
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Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00261 [mmHg] | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
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CAS No. |
120-20-7 | |
| Record name | 3,4-Dimethoxyphenethylamine | |
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| Record name | Homoveratrylamine | |
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| Record name | Homoveratrylamine | |
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| Record name | Homoveratrylamine | |
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| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
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| Record name | 3,4-Dimethoxyphenylethylamine | |
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Synthetic Methodologies and Chemical Derivatization of 3,4 Dimethoxyphenethylamine
Established Synthetic Routes for 3,4-Dimethoxyphenethylamine
The synthesis of this compound (DMPEA), also known as homoveratrylamine, has been approached through various established routes, primarily involving multi-step sequences from readily available precursors and catalytic hydrogenation methods.
Multi-step Sequences from Precursor Compounds
Historically, one of the earliest syntheses of DMPEA was a multi-step process starting from vanillin. wikipedia.org A similar and well-documented sequence begins with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This process involves the conversion of veratraldehyde to 3,4-dimethoxycinnamic acid, which is then reduced to 3,4-dimethoxyphenylpropionic acid. The subsequent conversion to 3,4-dimethoxyphenylpropionamide is followed by a final step to yield this compound. wikipedia.org
A patented approach details the etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate (B86663) in the presence of sodium hydroxide. vulcanchem.com The resulting 3,4-dimethoxybenzyl chloride is then cyanated using sodium cyanide to produce 3,4-dimethoxybenzyl cyanide, which is subsequently crystallized from acetone. vulcanchem.com
Catalytic Hydrogenation Approaches in this compound Synthesis
Catalytic hydrogenation is a key step in several synthetic routes for DMPEA, particularly in the reduction of nitrile intermediates. The catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) is a common method for producing DMPEA. nbinno.com
In one detailed industrial-scale process, crystalline 3,4-dimethoxybenzyl cyanide is hydrogenated in a solution of aqueous ethanol (B145695) containing ammonia (B1221849). This reaction is carried out in the presence of a Raney-nickel catalyst at a temperature of 48°-60° C and under a hydrogen pressure of 8 to 10 atmospheres, yielding highly pure 3,4-dimethoxy-beta-phenyl-ethylamine.
Another patented method describes the catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide in a solvent to generate this compound. google.com The catalysts specified for this process are Raney nickel or palladium on carbon. google.comvulcanchem.com The reaction is conducted at temperatures between 120°C and 160°C and pressures ranging from 1.0 to 4.0 MPa. google.com
Furthermore, catalytic hydrogenation is employed in the synthesis of N-substituted derivatives of DMPEA. For instance, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is prepared by reacting DMPEA with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of hydrogen and a palladium on carbon catalyst. google.com
Solvent Systems and Reaction Conditions in this compound Production
The choice of solvent and specific reaction conditions are critical for optimizing the yield and purity of this compound.
In the synthesis starting from 3,4-dihydroxybenzyl chloride, the etherification reaction with dimethyl sulfate is conducted at a temperature of 30°C to 60°C, with an optimal temperature of 45°C ± 5°C. google.com The subsequent cyanation reaction to form 3,4-dimethoxybenzyl cyanide is carried out at a temperature between 60°C and 85°C, with an optimal temperature of 80°C ± 2°C. google.com For the final catalytic ammoniation and hydrogenation step, solvents such as toluene, methanol (B129727), or dimethylbenzene can be used. google.com The optimal conditions for this step are a temperature of 140°C ± 5°C and a pressure of 2.0 to 2.5 MPa. google.com
For the hydrogenation of 3,4-dimethoxybenzyl cyanide on an industrial scale, a solvent system of 80 to 96% aqueous ethanol with 9 to 12% ammonia is utilized.
In the synthesis of N-substituted derivatives, such as N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, the catalytic hydrogenation is performed in an organic solvent like ethanol or a 1:1 mixture of ethanol and methylene (B1212753) chloride. google.com The reaction is typically conducted at room temperature or slightly elevated temperatures (20°-30° C) and at a pressure of 2-3 atmospheres. google.com
For the synthesis of N-phenethyl cinnamide derivatives, the reaction of substituted cinnamic acid with this compound is carried out in dimethylformamide (DMF) in the presence of 3-(ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in an ice-water bath. mdpi.com
In the preparation of 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester, a derivative of DMPEA, the reaction is conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO) at 70°C. orgsyn.org
Derivatization Strategies of the this compound Scaffold
The this compound (DMPEA) scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical modifications, primarily at the nitrogen atom and on the aromatic ring.
Synthesis of N-substituted this compound Derivatives
A common strategy for creating N-substituted derivatives involves the reaction of DMPEA with various electrophiles. For instance, N-phenethyl cinnamide derivatives have been synthesized by reacting this compound with substituted cinnamic acids. mdpi.com This reaction is facilitated by the coupling agents 3-(ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP). mdpi.com
Another approach involves the reductive amination of aldehydes with DMPEA. A notable example is the synthesis of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, which is achieved by reacting DMPEA with a mixture of benzaldehyde and formaldehyde in the presence of hydrogen and a palladium on carbon catalyst. google.com This method allows for the simultaneous monomethylation and benzylation of the primary amine. google.com
Furthermore, N-substituted derivatives can be prepared through the reaction of DMPEA with other compounds. For example, 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester is synthesized by reacting DMPEA with ethyl-4-chloro-3-nitrobenzoate in anhydrous dimethyl sulfoxide (DMSO). orgsyn.org
The synthesis of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine, a Schiff base, is achieved through the condensation reaction of this compound with 4-chlorobenzaldehyde. This reaction is typically carried out in a solvent such as ethanol or methanol with a catalytic amount of acetic acid.
Introduction of Halogen Substituents in this compound Analogs
Halogen atoms can be introduced into the aromatic ring of DMPEA analogs to modulate their properties. A series of ring-halogenated derivatives, including bromo and iodo substituted compounds, have been synthesized from benzaldehyde precursors. journals.co.za For example, 6-iodoveratraldehyde can be prepared from veratryl alcohol (3,4-dimethoxybenzyl alcohol) through the addition of iodine and yellow mercury(II) oxide. journals.co.za
The synthesis of N-(halogenated) benzyl (B1604629) analogs has also been explored. researchgate.net These compounds are typically prepared by reacting a phenethylamine (B48288), such as 2,5-dimethoxyphenethylamine, with a halogenated benzaldehyde, followed by reduction with a reducing agent like sodium borohydride. researchgate.net
A detailed synthesis of 2- and 5-halogenated dopamine (B1211576) analogs involves the chemoselective reduction of a halogenated β-nitrostyrene using zinc and hydrochloric acid at 0°C. researchgate.net This method provides a low-cost alternative to other reduction techniques. researchgate.net
The synthesis of N-(3,4-dichlorophenisobutyl)-β-(isopropyl)-3,4-dihydroxyphenethylamine showcases the preparation of compounds with multiple halogen substitutions on a related phenethylamine scaffold, indicating the possibility of similar derivatizations on the DMPEA structure. google.com
Interactive Data Tables
Table 1: Synthesis of N-substituted this compound Derivatives
| Derivative Name | Starting Materials | Reagents/Catalysts | Solvent | Key Reaction Conditions |
| N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | This compound, benzaldehyde, formaldehyde | Palladium on carbon, Hydrogen | Ethanol or Ethanol/Methylene chloride (1:1) | 2-3 atm pressure, 20°-30° C |
| N-phenethyl cinnamide derivatives | This compound, substituted cinnamic acids | EDCI, DMAP | Dimethylformamide (DMF) | Ice-water bath |
| 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester | This compound, ethyl-4-chloro-3-nitrobenzoate | N,N-Diisopropylethylamine | Anhydrous Dimethyl sulfoxide (DMSO) | 70 °C |
| N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine | This compound, 4-chlorobenzaldehyde | Acetic acid (catalytic) | Ethanol or Methanol | Reflux |
Table 2: Synthesis of Halogenated this compound Analogs
| Derivative Type | Precursor | Halogenating Agent/Method | Key Intermediates |
| Ring-iodinated analog | Veratryl alcohol (3,4-dimethoxybenzyl alcohol) | Iodine, yellow mercury(II) oxide | 6-Iodoveratraldehyde |
| N-(Halogenated) benzyl analogs | 2,5-Dimethoxyphenethylamine | Halogenated benzaldehydes, Sodium borohydride | Schiff base intermediate |
| 2- and 5-Halogenated dopamine analogs | Halogenated β-nitrostyrene | Zinc, Hydrochloric acid | - |
Creation of Novel Compounds Incorporating this compound Moiety
The scaffold of this compound (DMPEA) serves as a versatile starting point for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry. Researchers have successfully modified its structure to create new chemical entities, including sulfonamides, ureas, and complex heterocyclic systems.
One notable approach involves the synthesis of dopamine analogs that feature both urea (B33335) and sulfonamide functional groups. wiley.com This process begins with the reaction of this compound with N,N-dimethylcarbamoyl chloride, which is then followed by sulfonyl chlorination and subsequent reaction with ammonia or N-alkyl amines to yield sulfonamides. wiley.comresearchgate.netresearchgate.net Further O-demethylation of these compounds using boron tribromide (BBr₃) affords phenolic dopamine analogs that combine both sulfonamide and urea moieties within the same molecule. wiley.comresearchgate.net Certain compounds derived from this synthesis have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at the micromolar level. wiley.com
Another innovative synthetic route utilizes a catalyst-free Ugi-azide repetitive process to create bis-1,5-disubstituted-1H-tetrazoles. mdpi.com In this multicomponent reaction, this compound is reacted with paraformaldehyde, an isocyanide (like cyclohexyl isocyanide), and azidotrimethylsilane (B126382) in methanol. mdpi.com This efficient method leads to the formation of complex tetrazole-containing compounds in excellent yields, typically ranging from 88% to 95%. mdpi.com
Furthermore, photochemical methods have been employed to generate novel heterocyclic structures. The photocyclization of N-chloroacetyl-3,4-dimethoxyphenethylamine is a key example of using light to induce intramolecular reactions, leading to the formation of new heterocyclic systems. nih.gov The structural backbone of DMPEA is also a crucial intermediate in the synthesis of cardiovascular drugs like verapamil (B1683045) and bevantolol (B1218773), as well as alkaloids such as Fibrauretin and tetrahydropalmatine. nbinno.comgoogle.com
The reactivity of the primary amine group in DMPEA allows for derivatization through reductive amination. For instance, reacting this compound with a mixture of benzaldehyde and formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas yields N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. google.com
Table 1: Examples of Novel Compounds Derived from this compound
| Starting Material | Reagents/Reaction Type | Resulting Compound Class | Key Findings/Yields | Citations |
| This compound | 1. N,N-dimethylcarbamoyl chloride2. HSO₃Cl3. NH₃(aq) or N-alkyl amines | Urea and Sulfonamide Derivatives | Synthesis of novel dopamine analogs. Compound 13 showed micromolar inhibition of AChE and BChE. wiley.com Phenolic derivatives (15-18 ) showed strong antioxidant activity. wiley.comresearchgate.net | wiley.comresearchgate.netresearchgate.net |
| This compound | Paraformaldehyde, Cyclohexyl isocyanide, Azidotrimethylsilane / Ugi-Azide Reaction | bis-1,5-Disubstituted-1H-Tetrazoles | Efficient, catalyst-free synthesis with high yields (e.g., 91% for compound 15d ). mdpi.com | mdpi.com |
| N-chloroacetyl-3,4-dimethoxyphenethylamine | Light / Photocyclization | Novel Heterocycles | Formation of new heterocyclic compounds via photochemical reaction. nih.gov | nih.gov |
| This compound | Benzaldehyde, Formaldehyde, H₂, Pd/C Catalyst / Reductive Amination | N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | Synthesis of a tertiary amine derivative with a yield of 91.0% for the hydrobromide salt. google.com | google.com |
Advanced Synthetic Techniques for Modified Phenethylamine Structures
Modern organic synthesis has introduced sophisticated techniques that allow for the precise and efficient modification of phenethylamine structures, expanding the accessible chemical space for drug discovery and material science.
A significant advancement is the use of photocatalytic nickel-catalyzed cross-electrophile coupling. This method facilitates the modular assembly of a wide range of β-phenethylamine derivatives by coupling aliphatic aziridines with (hetero)aryl iodides. acs.org The reaction proceeds under mild conditions, utilizing an inexpensive organic photocatalyst and avoiding the need for stoichiometric heterogeneous reductants. acs.org This technique has proven effective for creating α-substituted β-phenethylamines, a class of compounds that were challenging to access with previous methods. acs.org
Lewis acid-catalyzed reactions provide another powerful tool for constructing complex phenethylamine conjugates. The reaction between azulene (B44059) and N-protected aziridines, catalyzed by boron trifluoride etherate (BF₃·OEt₂), offers a regioselective and efficient pathway to phenethylamine-azulene conjugates with yields up to 91%. researchgate.netwiley.com Mechanistic studies suggest a concerted Sₙ2-type mechanism governs the ring-opening of the aziridine, with C-C bond formation occurring exclusively at the benzylic carbon of the aziridine. wiley.com
The development of tandem reactions involving rhodium(II)-azavinyl carbenoids represents another frontier. These reactive intermediates can undergo various transformations, including the addition of alcohols, to synthesize phenethylamine derivatives. researchgate.net This strategy allows for the construction of complex molecular architectures from relatively simple starting materials. researchgate.net
Furthermore, polymerization techniques are being explored to create functional materials from phenethylamine precursors. For example, 2-phenylethylamine can undergo polymerization through oxidation, analogous to dopamine, to form coatings on various substrates. acs.org This method, which can be initiated by systems like FeCl₂/H₂O₂, allows for the modification of surfaces for implantable medical devices. acs.org
Table 2: Overview of Advanced Synthetic Techniques for Phenethylamine Derivatives
| Technique | Catalysts/Reagents | Substrates | Products | Key Advantages | Citations |
| Ni/Photoredox Cross-Electrophile Coupling | Nickel catalyst, Organic photocatalyst | Aliphatic aziridines, (Hetero)aryl iodides | β-Phenethylamine derivatives | Mild conditions, modular, accesses α-substituted derivatives, avoids stoichiometric reductants. acs.org | acs.org |
| Lewis Acid-Catalyzed Ring Opening | BF₃·OEt₂ | N-protected aziridines, Azulene derivatives | Phenethylamine-azulene conjugates | High efficiency (up to 91% yield), high regioselectivity, straightforward catalytic method. researchgate.netwiley.com | researchgate.netwiley.com |
| Rhodium(II)-Azavinyl Carbenoid Chemistry | Rhodium(II) catalysts | Triazole-based precursors, Alcohols | Phthalan and phenethylamine derivatives | Access to complex structures through tandem reactions and intramolecular insertions. researchgate.net | researchgate.net |
| Oxidative Polymerization | Oxidants (e.g., FeCl₂/H₂O₂) | 2-Phenylethylamine | Polyphenylethylamine (PEA) coatings | Versatile surface modification for various materials, potential for biomedical applications. acs.org | acs.org |
| Reductive Amination | NaBH₄ | Phenethylamines, Aldehydes | N-Substituted phenethylamines | A classical but effective method for creating secondary amines from primary phenethylamines. nih.gov | nih.gov |
Pharmacological and Receptor Interaction Profiles of 3,4 Dimethoxyphenethylamine
Monoamine Oxidase Inhibition by 3,4-Dimethoxyphenethylamine
This compound (DMPEA) has demonstrated activity as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.orgncats.io Studies have shown that DMPEA and its N-methylated homologs found in cacti can inhibit the deamination of tyramine (B21549) and tryptamine (B22526) by rat brain monoamine oxidase. nih.gov This inhibitory action suggests a potential mechanism by which DMPEA could elevate the levels of certain neurotransmitters in the brain. nih.govncats.io
In vitro experiments using mouse brain MAO have indicated that DMPEA is a selective substrate for MAO-B. nih.gov The deamination of DMPEA was more sensitive to inhibition by l-deprenyl, a specific MAO-B inhibitor, than by clorgyline, a specific MAO-A inhibitor. nih.gov This selectivity for MAO-B is further supported by in vivo studies where pretreatment with l-deprenyl, but not clorgyline, reduced the formation of a radioactive metabolite of DMPEA in the mouse brain. nih.gov
In contrast, the β-hydroxylated derivatives of DMPEA did not show inhibitory effects on MAO's action on either tyramine or tryptamine. nih.gov Furthermore, the side-chain unsubstituted compound, 4-dimethylaminophenethylamine (4-DMAPEA), was found to be a nonselective and reversible MAO inhibitor, highlighting the role of specific structural features in the inhibitory activity and selectivity of phenethylamine (B48288) derivatives. nih.gov
The inhibitory effect of DMPEA on MAO is a key aspect of its pharmacological profile, distinguishing it from other phenethylamines and suggesting a potential for modulating monoaminergic neurotransmission. ncats.iobertin-bioreagent.com
Serotonin (B10506) Receptor Affinities and Agonism of this compound
This compound exhibits a complex interaction with the serotonin system, characterized generally by weak affinity for serotonin receptors. wikipedia.org Despite this, it has been shown to induce a head-twitch response in rodents, a behavioral model often associated with serotonergic psychedelic effects. wikipedia.org
Interaction with 5-HT2A and 5-HT2C Receptors
DMPEA's interaction with 5-HT2A and 5-HT2C receptors is a significant area of its pharmacological study. While direct binding affinity data for DMPEA at these specific subtypes is not extensively detailed in the provided results, the actions of structurally related compounds provide context. For instance, many psychedelic phenethylamines are known to be agonists or partial agonists at 5-HT2A and 5-HT2C receptors. nih.gov The hallucinogenic effects of many phenylalkylamines are believed to be mediated through their interaction with these receptors. nih.gov
Studies on related phenethylamines, such as the 2C series, reveal that substitutions on the phenyl ring significantly influence affinity and efficacy at 5-HT2A and 5-HT2C receptors. nih.gov For example, compounds like 2C-B have been identified as potent 5-HT2A receptor antagonists in certain experimental models, while also acting as partial agonists at 5-HT2C receptors. nih.gov The activity of DMPEA, with its 3,4-dimethoxy substitution, is part of a broader structure-activity landscape where the substitution pattern dictates the nature of the interaction with these key serotonin receptor subtypes. frontiersin.orgnih.gov
Comparative Analysis of Serotonergic Activity with Related Phenethylamines
When comparing the serotonergic activity of DMPEA to its structural relatives, distinct patterns emerge. DMPEA is closely related to mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org Studies on mescaline and its analogs (scalines) show that they generally bind to 5-HT2A and 5-HT2C receptors with affinities that can be significantly higher than that of mescaline itself. frontiersin.orgnih.gov
The position of the methoxy (B1213986) groups on the phenethylamine ring is critical. For example, 2,5-dimethoxyphenethylamine (2C-H) is the parent compound of the 2C series of psychedelic drugs. wikipedia.org Adding a substituent at the 4-position of the 2,5-dimethoxy-phenethylamine structure generally leads to potent 5-HT2A receptor activity. nih.gov In contrast, DMPEA, with its 3,4-dimethoxy arrangement, is reported to have weak affinity for serotonin receptors. wikipedia.org
A study comparing various β-phenylethylamines on isolated rat thoracic aorta found that DMPEA elicited concentration-dependent contractions with a pD2 value of 4.46, indicating its relative potency in this functional assay compared to other analogs like 2C-H (pD2 = 6.74) and MDPEA (pD2 = 4.19). nih.gov This suggests that while its binding affinity may be low, it can still produce functional responses in serotonergic systems.
The table below summarizes the binding affinities (Ki) and functional activities (EC50, Emax) of some phenethylamines at serotonin receptors to provide a comparative context.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) |
| 2,4-DMPEA | 5-HT2A | 202–999 | 832–4,034 | 67–83 |
| Benzscaline | 5-HT2A | 150 | 27 | 77 |
| Benzscaline | 5-HT2C | 440 | >10,000 | - |
| 2C-H | 5-HT1A | 70 | - | - |
| 2C-H | 5-HT2A | 1,600–3,000 | 2,408–>10,000 | 0–78 |
| 2C-H | 5-HT2B | - | 6,200 | 46 |
| Biscaline | 5-HT1A | 4,021 | - | - |
| Biscaline | 5-HT2A | >13,400 | - | - |
| Biscaline | 5-HT2C | >14,590 | - | - |
Other Potential Molecular Targets and Mechanisms of Action
Beyond its interactions with monoamine oxidase and classical neurotransmitter receptors, this compound (DMPEA) has been investigated for other potential molecular targets. One area of research points to its effects on mitochondrial function. Studies have suggested that DMPEA may act as an inhibitor of mitochondrial complex I. hmdb.ca
Additionally, some phenethylamine derivatives have been shown to interact with trace amine-associated receptors (TAARs). For instance, 2,4-DMPEA is suggested to act as an agonist at TAAR1. N,N-DMPEA, a related compound, also activates TAAR1. While direct data on DMPEA's interaction with TAAR1 is limited in the provided results, the activity of its analogs suggests this may be a relevant target. For example, biscaline showed affinity for the rat TAAR1 (Ki = 586 nM) but not the mouse or human TAAR1. wikipedia.org
The table below presents binding data for related phenethylamines at other potential targets.
| Compound | Target | Ki (nM) |
| Biscaline | α2A-adrenergic receptor | 797 |
| Biscaline | rat TAAR1 | 586 |
| Benzscaline | rat TAAR1 | 110 |
| Benzscaline | mouse TAAR1 | 2,400 |
Structure-Activity Relationships within the this compound Class
The pharmacological profile of phenethylamines is heavily dictated by the substitution patterns on the phenyl ring. For this compound (DMPEA) and its analogs, the position and nature of these substituents determine their interaction with various receptors and enzymes.
The presence of methoxy groups, as in DMPEA, enhances lipophilicity, which can affect the molecule's ability to cross the blood-brain barrier and interact with biological targets. cymitquimica.com The specific 3,4-dimethoxy substitution pattern of DMPEA contributes to its observed pharmacological properties, including its weak affinity for serotonin receptors and its activity as a monoamine oxidase inhibitor. wikipedia.orgncats.io
When compared to other dimethoxyphenethylamine isomers, the differences in activity are stark. For instance, 2,5-dimethoxyphenethylamine (2C-H) serves as the parent compound for a series of potent psychedelic drugs, where further substitution at the 4-position dramatically increases 5-HT2A receptor affinity and psychedelic potential. wikipedia.orgnih.gov In contrast, 2,6-dimethoxyphenethylamine is reported to be behaviorally inactive in animals and relatively unaffected by monoamine oxidase. wikipedia.org
The addition of a third methoxy group at the 5-position, creating mescaline (3,4,5-trimethoxyphenethylamine), results in a classic psychedelic compound. frontiersin.org Structure-activity relationship (SAR) studies of mescaline analogs have shown that extending the 4-alkoxy substituent generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This highlights the critical role of the substitution pattern in determining the serotonergic activity of these compounds.
In essence, the 3,4-dimethoxy substitution of DMPEA places it in a unique position within the broader phenethylamine class, with a pharmacological profile distinct from its more potently psychedelic isomers and analogs.
Neurochemical and Neurobiological Investigations of 3,4 Dimethoxyphenethylamine
Effects on Central Nervous System Neurotransmission
Investigations into the effects of DMPEA on central nervous system (CNS) neurotransmission have revealed interactions with key enzymatic pathways and receptor systems.
DMPEA's interaction with serotonin (B10506) receptors has also been examined. Research indicates that DMPEA displays a weak affinity for these receptors. wikipedia.org In rodent models, it has been observed to induce the head-twitch response, a behavioral marker often associated with serotonergic psychedelic effects. wikipedia.org
Mitochondrial Respiration and Complex I Inhibition by 3,4-Dimethoxyphenethylamine
Research has identified this compound as an inhibitor of mitochondrial function, specifically targeting the electron transport chain.
A study investigating the effects of various compounds on mitochondrial respiration found that DMPEA inhibits NADH-linked mitochondrial respiration and the activity of Complex I (NADH:ubiquinone oxidoreductase). The inhibitory potency of DMPEA was compared with other substances, including papaverine, tetrahydropapaverine, and laudanosine. The results indicated that compounds with dimethoxy residues in the phenyl ring, such as DMPEA, were more potent inhibitors of Complex I than those without. Papaverine was identified as the most potent inhibitor among the tested compounds, with an efficacy approaching that of the classic Complex I inhibitor, rotenone. The study ranked the inhibitory strength as follows: Papaverine > Tetrahydropapaverine > this compound > Laudanosine. In contrast, dopamine (B1211576) and its other metabolites showed little to no inhibitory effect on Complex I.
Comparative Inhibition of NADH-linked Mitochondrial Respiration and Complex I Activity
| Compound | Relative Inhibitory Potency |
|---|---|
| Papaverine | Most Potent |
| Tetrahydropapaverine | High Potency |
| This compound | Moderate Potency |
| Laudanosine | Lower Potency |
| Dopamine and its metabolites | No or very weak inhibition |
Note: This table illustrates the relative inhibitory potency as described in the referenced research. Specific IC50 values for this compound were not provided in the source material.
Neurotoxicological Profiles of this compound
The neurotoxicological profile of this compound has not been extensively characterized in the available scientific literature. While the broader class of phenethylamines has been studied for potential neurotoxic effects, often linked to mechanisms such as oxidative stress and mitochondrial dysfunction, specific in vitro or in vivo studies detailing the neurotoxicity of DMPEA are scarce.
For instance, studies on other phenethylamine (B48288) derivatives have utilized human neuroblastoma cell lines like SH-SY5Y to determine cytotoxicity, often reporting lethal concentration (LC50) values. However, similar dedicated toxicological assessments for DMPEA, which would be necessary to establish its specific neurotoxic potential and profile, were not found in the reviewed literature. Therefore, a detailed account of its neurotoxicological characteristics cannot be provided at this time.
Electrophysiological Correlates of this compound Activity
The electrophysiological effects of this compound have been investigated in the context of its impact on neuronal activity in the brain. A key study in this area was conducted by Dear and Malcolm in 1967, which examined the effect of DMPEA on cortical evoked potentials in rats. nih.gov
Evoked potentials are electrical potentials recorded from the nervous system following the presentation of a stimulus. The study by Dear and Malcolm specifically investigated how DMPEA alters these potentials in the cerebral cortex. Unfortunately, the detailed findings of this study, such as the specific changes in the amplitude or latency of the evoked potential components, are not readily accessible in publicly available scientific databases. While the existence of this research points to an early interest in the electrophysiological properties of DMPEA, a thorough description of its specific correlates is precluded by the limited availability of the original data.
Metabolism and Pharmacokinetics of 3,4 Dimethoxyphenethylamine
Identification of 3,4-Dimethoxyphenethylamine Metabolites
The metabolism of this compound (DMPEA) proceeds through several major pathways, leading to a variety of metabolites. The primary routes of biotransformation involve the enzymatic alteration of its ethylamine (B1201723) side chain and the demethylation of its methoxy (B1213986) groups.
A principal metabolic route for DMPEA is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). brieflands.comnih.gov This enzymatic process converts the primary amine group of the ethylamine side chain into an aldehyde intermediate. This unstable aldehyde is then further oxidized to its corresponding carboxylic acid. In the case of DMPEA, this pathway leads to the formation of 3,4-dimethoxyphenylacetic acid (DMPAA), which has been identified as the main metabolite of DMPEA in rats. psychiatryonline.org Studies on analogous phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have also confirmed oxidative deamination as a major metabolic pathway, resulting in the formation of corresponding phenylacetic acid derivatives. up.ptwikipedia.org The process is not limited to the parent compound; metabolites that have undergone O-demethylation can also be subject to oxidative deamination. up.pt
Another significant metabolic transformation for DMPEA and its analogs is O-demethylation. capes.gov.brnih.gov This process involves the removal of one or both methyl groups from the methoxy substitutions on the phenyl ring, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2D6. up.pt For the related compound 3,4-dimethoxyamphetamine, O-demethylation was found to be a key metabolic step in dogs and monkeys, leading to the formation of hydroxylated metabolites. capes.gov.brnih.gov Specifically, 3-O-demethylation appears to be favored over 4-O-demethylation for some analogs. nih.gov The resulting catecholic or phenolic metabolites can then undergo further biotransformation, including conjugation or oxidative deamination. In studies of other dimethoxyphenethylamine analogs like 2C-B, O-demethylation at different positions on the phenyl ring has been observed, leading to various hydroxylated metabolites. up.ptresearchgate.net
Following the primary metabolic steps of O-demethylation or oxidative deamination, the resulting metabolites can undergo further biotransformation through conjugation reactions. One such pathway is N-acetylation. While the direct acetylation of DMPEA itself is a minor pathway in some species, the acetylation of its metabolites is more significant. psychiatryonline.org For instance, in rats, N-acetyl-3-methoxy-4-hydroxyphenethylamine has been identified as a urinary metabolite of DMPEA. psychiatryonline.org Studies on related phenethylamines, such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) and 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have also identified N-acetylated metabolites in urine, indicating that N-acetylation is a relevant conjugation pathway for this class of compounds. nih.govresearchgate.net
In Vivo and In Vitro Metabolic Studies of this compound
The metabolism of DMPEA has been investigated through both in vivo experiments in animal models and in vitro studies using isolated enzyme systems. These studies provide a comprehensive understanding of its biotransformation.
In vivo studies in rats have been crucial in elucidating the metabolic fate of DMPEA. Following administration, DMPEA is metabolized extensively, with the primary urinary metabolite being 3,4-dimethoxyphenylacetic acid (DMPAA), accounting for a significant portion of the excreted dose. psychiatryonline.org This highlights the prominence of the oxidative deamination pathway in this species. Other metabolites identified in rat urine include small amounts of the unchanged parent compound, as well as N-acetylated derivatives such as N-acetyl-3-methoxy-4-hydroxyphenethylamine. psychiatryonline.org
In vitro models, often utilizing liver microsomes which contain a high concentration of metabolic enzymes like cytochrome P450, have been instrumental in studying the metabolism of DMPEA analogs. For example, studies with 3,4-(methylenedioxy)methamphetamine (MDMA) using rat liver supernatant demonstrated the formation of several metabolites through N-demethylation, O-dealkylation, and deamination. nih.gov Similarly, in vitro studies with 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using human and other species' hepatocytes have identified a range of phase I metabolites, confirming the roles of oxidative deamination and O-demethylation. up.ptresearchgate.net These in vitro systems allow for the detailed characterization of metabolic pathways and the identification of the specific enzymes involved.
The following table summarizes the key findings from in vivo and in vitro studies on DMPEA and its analogs.
| Study Type | Model System | Compound | Major Metabolic Pathways Identified | Key Metabolites | Reference |
| In Vivo | Rat | This compound (DMPEA) | Oxidative deamination, O-Demethylation, N-Acetylation | 3,4-dimethoxyphenylacetic acid (DMPAA), N-acetyl-3-methoxy-4-hydroxyphenethylamine | psychiatryonline.org |
| In Vivo | Rat | 4-iodo-2,5-dimethoxyphenethylamine (2C-I) | O-demethylation, N-acetylation, Deamination | Carboxylic acid derivatives, N-acetylated metabolites | nih.gov |
| In Vivo | Rat | 3,4-(methylenedioxy)methamphetamine (MDMA) | N-demethylation, O-dealkylation, Deamination, Conjugation | 4-hydroxy-3-methoxymethamphetamine, 3,4-(methylenedioxy)amphetamine (MDA) | nih.gov |
| In Vitro | Rat liver supernatant | 3,4-(methylenedioxy)methamphetamine (MDMA) | O-dealkylation, N-demethylation, Deamination | 4-hydroxy-3-methoxymethamphetamine, MDA, [3,4-(methylenedioxy)phenyl]acetone | nih.gov |
| In Vitro | Human and other species hepatocytes | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative deamination, O-demethylation | 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), hydroxylated metabolites | up.ptresearchgate.net |
Interspecies Metabolic Differences of this compound Analogs
Significant variations in the metabolism of phenethylamine (B48288) compounds have been observed across different species. These differences can affect both the profile of metabolites formed and the rate of metabolism.
Studies comparing the metabolism of 3,4-dimethoxyamphetamine in dogs and monkeys revealed both similarities and differences. capes.gov.brnih.gov While O-demethylation was a significant pathway in both species, leading to the formation of 3-methoxy-alpha-methyltyramine, some side-chain modified metabolites were found only in dogs. capes.gov.br
A comprehensive study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice highlighted notable interspecies differences. up.ptresearchgate.net For example, a specific metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. researchgate.net Furthermore, another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. researchgate.net These findings underscore the importance of considering species-specific metabolic profiles when extrapolating preclinical data to humans.
The table below provides a comparative overview of the metabolic differences for a DMPEA analog across various species.
| Species | Compound | Key Metabolic Differences | Reference |
| Human | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |
| Monkey | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |
| Dog | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Does not form B-2-HMPE metabolite. | researchgate.net |
| Rabbit | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |
| Rat | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Does not form B-2-HMPE metabolite. | researchgate.net |
| Mouse | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms a unique metabolite (BDMP) and does not form B-2-HMPE. | researchgate.net |
Elimination Half-Life and Pharmacokinetic Implications
The pharmacokinetic profile of a compound, including its elimination half-life, is intrinsically linked to its metabolism. Rapid and extensive metabolism generally leads to a short elimination half-life.
For this compound, the elimination half-life is reported to be less than one hour. wikiwand.com This short duration of action is indicative of rapid and extensive metabolism and inactivation, consistent with the identified metabolic pathways such as oxidative deamination and O-demethylation. wikiwand.com
Role of Cytochrome P450 and Monoamine Oxidase Isoenzymes in this compound Metabolism
The metabolic fate of DMPEA involves complex pathways catalyzed by specific isoenzymes of the Cytochrome P450 and Monoamine Oxidase superfamilies. These enzymes facilitate reactions such as deamination and O-demethylation, converting the compound into various metabolites. nih.gov
Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. wikipedia.org Research indicates that this compound has a notable interaction with this enzyme system. It has been identified as an inhibitor of monoamine oxidase, specifically showing inhibitory action against the deamination of tyramine (B21549) and tryptamine (B22526) in studies using rat brain monoamine oxidase. nih.govcaymanchem.com Further studies have classified DMPEA as a specific substrate for MAO type B. nih.gov MAO-B is known to preferentially metabolize phenethylamine and related compounds. wikipedia.orgpharmgkb.org The primary reaction catalyzed by MAO is the oxidative deamination of the ethylamine side chain. wikipedia.org
Cytochrome P450 (CYP)
The Cytochrome P450 superfamily represents a primary system for metabolizing drugs and other foreign substances, responsible for approximately 70-80% of clinically used drugs. wikipedia.orgmdpi.com While direct and comprehensive studies on the specific CYP isoenzymes that metabolize DMPEA are not extensively detailed in the literature, inferences can be drawn from studies on structurally similar compounds.
A major metabolic pathway for phenethylamines containing methoxy groups is O-demethylation. tandfonline.comscirp.org The CYP2D6 isoenzyme, in particular, is a dominant contributor to the metabolism of many phenethylamine and amphetamine derivatives, often catalyzing O-demethylation and hydroxylation reactions. scirp.orgwikipedia.orgsemanticscholar.org For instance, CYP2D6 is the main enzyme responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and plays a role in the metabolism of various compounds in the 2C-series of phenethylamines. nih.govtandfonline.com Given that DMPEA possesses two methoxy groups at the 3 and 4 positions on the benzene (B151609) ring, it is a plausible substrate for O-demethylation by CYP enzymes, with CYP2D6 being a likely candidate. vulcanchem.com
Studies on other phenethylamines have shown that deamination can be catalyzed by both MAO and, to a much lesser extent, CYP2D6. nih.gov The interplay between these enzyme systems is crucial; inhibition of the primary MAO pathway can lead to an increased role for CYP2D6 in metabolism. nih.gov
| Enzyme System | Isoenzyme | Observed/Predicted Role in DMPEA Metabolism | Metabolic Reaction |
|---|---|---|---|
| Monoamine Oxidase (MAO) | MAO-B | Identified as a primary metabolizing enzyme. wikipedia.orgnih.gov DMPEA also acts as an inhibitor of MAO. nih.govhmdb.ca | Oxidative Deamination |
| Cytochrome P450 (CYP) | CYP2D6 (Predicted) | Predicted to be involved based on metabolism of structurally similar methoxy-substituted phenethylamines. nih.govtandfonline.comscirp.org | O-Demethylation, Minor Deamination |
Predictive Modeling of this compound Metabolism
In silico methods and predictive modeling have become increasingly valuable tools in the early stages of drug discovery and development for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. nih.gov These computational approaches allow for the prediction of metabolic pathways and pharmacokinetic profiles, reducing the time and costs associated with experimental laboratory studies. nih.gov
Modern in silico techniques aim to identify the metabolically liable sites within a molecule and predict the chemical structures of the resulting metabolites. helsinki.fi For this compound, computational models have been applied to understand its potential metabolic fate and pharmacokinetic behavior.
One study utilized a knowledge base to predict the retention time of various phenethylamine derivatives, including DMPEA, which helps in forecasting its chromatographic behavior. helsinki.fi Furthermore, predictive modeling for structurally related compounds provides insights into the likely metabolism of DMPEA. For example, in silico predictions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, which contains the DMPEA backbone, highlight its susceptibility to CYP450-mediated O-demethylation at the 3,4-dimethoxy groups. vulcanchem.com Such models reinforce the hypothesis that O-demethylation is a significant metabolic pathway for DMPEA.
The use of computational models extends to entire libraries of natural products, where molecular descriptors are used to predict ADMET profiles. nih.gov These approaches can be complemented by in vitro models, such as human liver microsomes, and in vivo models, like zebrafish, to create a comprehensive metabolic profile for novel psychoactive substances. researchgate.netresearchgate.net
| Modeling Approach | Application to DMPEA or Related Compounds | Predicted Outcome/Insight |
|---|---|---|
| Knowledge-Based Systems | Inclusion of DMPEA in a phenethylamine knowledge base. helsinki.fi | Prediction of chromatographic retention time, an indicator of pharmacokinetic behavior. helsinki.fi |
| Metabolite Prediction Software | Applied to structurally related compounds containing the DMPEA moiety. vulcanchem.com | Identification of O-demethylation of the 3,4-dimethoxy groups as a likely metabolic pathway mediated by CYP450. vulcanchem.com |
| General ADMET Profiling | Computational screening of compound libraries. nih.gov | Prediction of overall pharmacokinetic properties such as absorption and distribution based on molecular structure. nih.gov |
Preclinical Studies and Behavioral Pharmacology of 3,4 Dimethoxyphenethylamine
Behavioral Effects in Animal Models
Animal models are crucial for understanding the potential psychoactive effects of compounds like DMPEA. These models assess unconditioned and conditioned behaviors to predict how a substance might affect human behavior and cognition.
The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents, particularly mice and rats, following the administration of certain psychoactive compounds. wikipedia.org This response is widely used in preclinical research as a behavioral proxy for the hallucinogenic effects of serotonergic drugs in humans. wikipedia.orgnih.gov The HTR is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors in the brain. wikipedia.orgljmu.ac.ukjneurosci.org The ability of a compound to induce HTR is considered a strong predictor of its potential to cause hallucinogenic or psychedelic effects. nih.gov
Studies have shown that 3,4-Dimethoxyphenethylamine induces the head-twitch response in rodents. wikipedia.org This finding suggests that DMPEA interacts with the serotonergic system, likely as a 5-HT2A receptor agonist, which is a characteristic shared by many classic hallucinogens like LSD and psilocybin. wikipedia.orgwikipedia.org However, it is noteworthy that some non-hallucinogenic substances can also produce head twitches, indicating that while HTR is a valuable predictive model, it is not entirely specific to hallucinogens. wikipedia.org For instance, serotonin precursors and releasing agents can also elicit this behavior. wikipedia.org
The potency and efficacy of phenethylamines in inducing HTR are influenced by their chemical structure. For example, the addition of an α-methyl group or modifications to substituents at the 4-position of the phenyl ring can significantly alter a compound's activity in HTR assays. ljmu.ac.ukfrontiersin.org Although DMPEA is confirmed to cause HTR, its potency relative to other well-known phenethylamines in standardized HTR paradigms is a key area of ongoing research. wikipedia.org
Table 1: Head-Twitch Response (HTR) Profile
| Compound | HTR Induction in Rodents | Primary Receptor Implicated | Significance |
|---|---|---|---|
| This compound (DMPEA) | Yes wikipedia.org | Presumed 5-HT2A wikipedia.org | Suggests potential serotonergic psychoactive (hallucinogenic-like) effects. |
| Lysergic acid diethylamide (LSD) | Yes wikipedia.org | 5-HT2A nih.gov | Classic hallucinogen used as a positive control in HTR studies. |
| Psilocybin | Yes wikipedia.org | 5-HT2A jneurosci.org | Classic hallucinogen; its active metabolite, psilocin, induces HTR. |
The effect of psychoactive compounds on locomotor activity is a fundamental aspect of behavioral pharmacology, often assessed in an open-field test. Such tests can reveal whether a substance has stimulant, depressant, or more complex effects on spontaneous movement. For many phenethylamines, the effects on locomotion are dose-dependent, sometimes showing a biphasic pattern with stimulation at lower doses and depression or stereotyped behaviors at higher doses. nih.govnih.gov
Specific studies detailing the effects of this compound on locomotor activity are not extensively documented in the available literature. However, research on structurally related phenethylamines provides a comparative framework. For instance, compounds like 2C-B have demonstrated a biphasic effect on locomotion in rats, with an initial inhibition followed by an excitatory phase. nih.gov Other phenethylamines, such as 2C-I and 2C-T-2, have been shown to cause a dose-dependent depression of locomotor activity in mice. nih.gov Conversely, β-phenylethylamine (PEA) and its analogs can increase locomotor activity, an effect mediated by catecholaminergic systems. nih.gov Given that DMPEA has some activity as a monoamine oxidase inhibitor, which would increase the availability of catecholamines, it could potentially influence locomotor behavior, though this remains to be specifically demonstrated in controlled studies. wikipedia.orgnih.gov
Beyond the head-twitch response and general locomotion, preclinical studies assess other behaviors to build a more complete pharmacological profile. These include other unconditioned responses and more complex conditioned behaviors.
Conditioned Behaviors: Conditioned Place Preference (CPP) is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. nih.govunl.edu In a CPP paradigm, an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment suggests rewarding properties and potential for abuse. nih.gov The rewarding effects of many psychostimulants are mediated by the mesolimbic dopamine (B1211576) system. nih.gov There is a lack of specific studies investigating whether DMPEA induces conditioned place preference or aversion.
Assessment of Psychoactive Potential in Preclinical Settings
The psychoactive potential of DMPEA is suggested primarily by its known behavioral and neurochemical effects in preclinical models. The induction of the head-twitch response (HTR) in rodents is the most direct piece of evidence, pointing towards hallucinogenic-like activity mediated by the serotonin 5-HT2A receptor system. wikipedia.orgwikipedia.org
Studies in Monoamine-Depleted Animal Models
To dissect the precise mechanism of action of a psychoactive drug, researchers often use monoamine-depleted animal models. In these studies, the brain's stores of a specific neurotransmitter, such as serotonin (5-HT), are depleted, typically by administering a synthesis inhibitor like p-chlorophenylalanine (p-CPA). umich.edu The animal is then challenged with the drug of interest. This approach can distinguish between drugs that act as direct receptor agonists and those that rely on the release of endogenous neurotransmitters. umich.edu
For example, studies with MDMA have shown that depleting 5-HT attenuates the HTR induced by its S(+)-enantiomer (which acts as a serotonin releaser) but not the HTR induced by its R(-)-enantiomer (which acts as a direct agonist). umich.edu This demonstrates the utility of the model.
Currently, there is a lack of published studies that have specifically investigated the behavioral effects of this compound in monoamine-depleted animal models. Such research would be critical to clarify whether its ability to induce the head-twitch response is due to direct agonism at 5-HT2A receptors or if it is dependent on the release of endogenous serotonin, potentially linked to its MAO-inhibiting properties.
Ethical Considerations in Preclinical Research on Phenethylamines
The preclinical investigation of psychoactive substances like phenethylamines is governed by stringent ethical principles aimed at ensuring animal welfare and the scientific validity of the research. nih.govnih.gov These considerations are particularly pertinent for substances with potential for abuse or profound behavioral effects.
Key ethical principles include the "3Rs":
Replacement: Using non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to obtain information before resorting to animal testing. researchgate.net
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes establishing clear humane endpoints for studies.
For research on psychoactive drugs, obtaining meaningful informed consent is a major ethical challenge in human trials, and this concern is mirrored in the responsibility researchers have towards the animals in preclinical studies. nih.gov Researchers must justify the potential benefits of the research against the potential for causing adverse effects in the animals. nih.gov This is especially relevant for phenethylamines, which can induce a range of effects from locomotor changes to hallucinogen-like behaviors. nih.govnih.gov
Regulatory bodies like Institutional Animal Care and Use Committees (IACUCs) in the United States and similar ethics review bodies globally play a crucial role. nih.govwww.gov.uk They scrutinize research protocols to ensure they are scientifically sound and ethically justified. This includes evaluating the rationale for the study, the choice of animal model, and the procedures for animal care and use. nih.gov Furthermore, there is an ethical imperative to publish all research findings, including negative or null results, to prevent unnecessary duplication of experiments and to provide a complete evidence base for future research and clinical decisions. nih.gov
Analytical Chemistry and Detection Methodologies for 3,4 Dimethoxyphenethylamine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 3,4-Dimethoxyphenethylamine, providing the necessary separation from other compounds that may be present in a sample. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis, such as qualitative identification or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly confident identification.
GC-MS has been successfully employed for the screening and quantification of phenethylamine-type designer drugs in human plasma. tandfonline.com The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of specificity. For instance, while other compounds might have similar retention times, their mass spectra will differ, allowing for clear differentiation. tandfonline.com The use of tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the parent ion.
Key aspects of GC-MS analysis include:
Sample Preparation: Often involves extraction and derivatization to increase the volatility and thermal stability of the analyte.
Separation: Achieved on a capillary column with a specific stationary phase.
Detection: The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments. tandfonline.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound and related compounds. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. Separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
HPLC methods can be tailored for specific analytical needs by adjusting the mobile phase composition, stationary phase chemistry, and detector type. For the analysis of phenethylamines, reversed-phase columns, such as C18, are commonly used. orgsyn.org Detection is often achieved using a UV detector, as the aromatic ring in DMPEA absorbs ultraviolet light. orgsyn.org
A typical HPLC method for a related compound involved:
Column: A Waters Sunfire™ C18 column (4.6 x 30 mm, 3.5 µm). orgsyn.org
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.10% trifluoroacetic acid. orgsyn.org
Flow Rate: 3 mL/min. orgsyn.org
Detection: UV detection at 220 and 254 nm. orgsyn.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for the sensitive and specific detection of many organic compounds, including this compound, in complex biological matrices. tandfonline.comnih.gov This hybrid technique combines the powerful separation capabilities of HPLC with the highly specific detection of mass spectrometry. LC-MS is particularly advantageous as it often does not require derivatization of the analyte, simplifying sample preparation.
In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized before being analyzed. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique is highly effective for identifying and quantifying trace amounts of substances in complex mixtures like biological fluids. tandfonline.com
A validated LC-MS/MS method for the analysis of 13 illicit phenethylamines in amniotic fluid utilized:
Chromatographic Separation: A Kinetex C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. nih.gov
Sample Preparation: Solid-phase extraction to isolate the analytes from the matrix. nih.gov
Detection: Electrospray ionization tandem mass spectrometry. nih.gov
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Provides information about the different types of carbon atoms in the molecule.
Spectroscopic data from techniques like FT-IR, ¹H-NMR, and ¹³C-NMR are used to confirm the structures of newly synthesized compounds, including derivatives of this compound. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum shows a pattern of absorption bands that are characteristic of the compound's functional groups.
For this compound, FTIR spectroscopy can be used to identify key structural features, such as:
The aromatic ring
The ether linkages of the methoxy (B1213986) groups
The amine group
FTIR, in conjunction with other spectroscopic methods like NMR, is utilized to confirm the identity and structure of synthesized derivatives of this compound. researchgate.net
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is a valuable technique for the preliminary identification and quantification of this compound. This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb UV or visible light at specific wavelengths. The phenethylamine (B48288) structure with its substituted benzene (B151609) ring acts as a chromophore in DMPEA.
When analyzed using UV-Vis spectroscopy, this compound hydrochloride exhibits specific absorption maxima (λmax). Detailed analysis shows characteristic peaks at approximately 230 nm and 279 nm. caymanchem.comcaymanchem.com These peaks are indicative of the electronic transitions within the molecule's aromatic system and are influenced by the methoxy substituents on the phenyl ring. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, allowing for quantitative analysis.
Table 1: UV Absorption Maxima for this compound Hydrochloride
| Wavelength (λmax) | Reference |
| 230 nm | caymanchem.comcaymanchem.com |
| 279 nm | caymanchem.comcaymanchem.com |
It is important to note that while UV spectrophotometry is a useful and accessible screening tool, it is not highly specific. Other compounds with similar chromophoric structures may exhibit absorption at similar wavelengths. Therefore, for unambiguous identification, it is essential to use this technique in conjunction with other, more specific analytical methods like mass spectrometry or nuclear magnetic resonance spectroscopy.
Reference Standards and Their Application in Research
In the field of analytical chemistry, particularly in forensic and research contexts, the use of reference standards is fundamental to ensure the accuracy, precision, and reliability of analytical results. A reference standard is a highly purified and well-characterized substance used as a benchmark for identification and quantification.
For this compound, analytical reference standards are commercially available, often as the hydrochloride salt to improve stability and solubility. caymanchem.combertin-bioreagent.comlgcstandards.comglpbio.com These standards are crucial for several applications:
Method Validation: When developing new analytical methods for the detection of DMPEA, the reference standard is used to determine key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Qualitative Identification: By comparing the analytical data (e.g., retention time in chromatography, mass spectrum, or UV spectrum) of an unknown sample with that of the DMPEA reference standard, analysts can confirm the presence of the compound.
Quantitative Analysis: Reference standards are used to prepare calibration curves, which are essential for determining the exact concentration of DMPEA in a sample.
The availability of certified reference materials for this compound and its analogs is vital for forensic laboratories, academic research institutions, and pharmaceutical quality control. bertin-bioreagent.comlgcstandards.comglpbio.com These standards help in maintaining the integrity and comparability of analytical data across different laboratories and studies.
Challenges in the Analytical Identification of Phenethylamine Analogs
The analytical identification of phenethylamine analogs, including this compound, presents several challenges for toxicologists and chemists. The continuous emergence of new psychoactive substances (NPS) with slight structural modifications makes their detection and identification a complex task. unodc.orgljmu.ac.uknih.gov
One of the primary challenges is the sheer number and structural diversity of phenethylamine derivatives. unodc.org Modifications to the phenethylamine core structure can result in numerous positional isomers and analogs, all of which may have similar chemical properties, making their separation and individual identification difficult. ljmu.ac.uk For instance, distinguishing between different dimethoxy-substituted phenethylamines requires high-resolution analytical techniques.
Further complicating the analysis is the issue of matrix effects in biological samples such as urine, blood, or oral fluid. nih.govresearchgate.net The complex composition of these matrices can interfere with the analytical signal of the target analyte, leading to ion suppression or enhancement in mass spectrometry-based methods. researchgate.net This can result in inaccurate quantification or even false-negative results. Sample preparation techniques like solid-phase extraction are often employed to minimize these matrix effects. nih.gov
Another significant challenge is the lack of commercially available reference standards for all possible analogs. ljmu.ac.uk As new derivatives are synthesized and appear on the illicit market, forensic laboratories may not have the corresponding certified reference materials to confirm their identity. This necessitates the use of advanced structural elucidation techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to characterize the unknown compounds. ljmu.ac.uk
The rapid metabolism of some phenethylamine analogs also poses a challenge for their detection in biological fluids. The parent compound may only be present for a short period, requiring the identification of its metabolites for a conclusive diagnosis of exposure. researchgate.net
Therapeutic and Biomedical Research Applications of 3,4 Dimethoxyphenethylamine and Its Analogs
Pharmaceutical Intermediate in Drug Synthesis
One of the primary and most critical applications of 3,4-Dimethoxyphenethylamine is its function as a key intermediate in the synthesis of a variety of pharmaceutical compounds. nbinno.comchembk.com Its molecular structure provides a foundational scaffold for building more complex molecules with specific therapeutic actions.
Precursor for Cardiovascular Medications (e.g., Verapamil (B1683045), Bevacolol)
DMPEA is an essential starting material in the industrial synthesis of several important cardiovascular drugs. nbinno.comchembk.comgoogle.com
Verapamil: This well-known calcium channel blocker, used to treat high blood pressure, angina, and certain heart rhythm disorders, is synthesized using DMPEA as a key precursor. google.comchemicalbook.comgoogle.com The synthesis involves the alkylation of N-methyl-3,4-dimethoxyphenylethylamine, which is derived from DMPEA, with other chemical intermediates to form the final verapamil molecule. chemicalbook.comgoogle.com
Bevacolol: DMPEA is also utilized in the synthesis of bevacolol, a selective beta-1 adrenergic receptor antagonist. nbinno.comchembk.comgoogle.com Bevacolol has been investigated for its potential in managing hypertension. google.com
The demand for these cardiovascular therapies directly influences the production requirements for high-purity this compound. google.com
Synthesis of Isoquinolines and Other Therapeutic Agents
The structural framework of DMPEA makes it an ideal precursor for the synthesis of isoquinoline (B145761) alkaloids and their derivatives. nbinno.comscbt.commdpi.com Isoquinolines are a class of organic compounds that form the structural backbone of many pharmacologically active agents. mdpi.comresearchgate.net
The Bischler-Napieralski reaction is a common method employed to convert phenethylamides, derived from this compound, into 3,4-dihydroisoquinolines. mdpi.com These intermediates can then be further modified, for instance through reduction with sodium borohydride, to yield tetrahydroisoquinolines. mdpi.com This synthetic versatility allows for the creation of a diverse library of compounds for pharmacological screening. For example, it is a crucial intermediate for synthesizing alkaloids like Fibrauretin and tetrahydropalmatine. google.com
Development of Dopamine (B1211576) Analogs for Neurological Conditions
Given that this compound is a methylated analog of dopamine, it serves as a valuable template for the development of novel dopamine analogs. nbinno.comwikipedia.orghmdb.ca By modifying the structure of DMPEA, medicinal chemists can design compounds that interact with dopamine receptors and transporters in specific ways. This research is particularly relevant for neurological conditions characterized by dysregulation of the dopaminergic system. These agents are designed to interact with specific receptors or enzymes within the Central Nervous System (CNS) to modulate neural activity. pharmaoffer.com
Research Tool in Neurodegenerative Disease Studies
Beyond its role as a synthetic precursor, this compound itself is a valuable tool in biomedical research, particularly in the study of neurodegenerative diseases. nbinno.com
Relevance to Parkinson's Disease Research
DMPEA's connection to dopamine metabolism makes it particularly relevant to research on Parkinson's disease, a condition characterized by the progressive loss of dopamine-producing neurons. nbinno.comchemicalbook.com Studies have identified DMPEA as a potent inhibitor of mitochondrial complex I, a key component of the cell's energy-producing machinery. hmdb.cachemicalbook.com Mitochondrial dysfunction is a well-established factor in the pathology of Parkinson's disease.
By using DMPEA in experimental models, researchers can investigate the mechanisms of mitochondrial inhibition and its downstream consequences, such as oxidative stress and neuronal cell death. nbinno.com This helps to elucidate the complex pathological cascade of Parkinson's disease and identify potential targets for therapeutic intervention. nih.gov The compound's neurotoxic effects, especially on dopaminergic neurons, are utilized to model aspects of the disease in a laboratory setting. hmdb.cachemicalbook.com
Investigation in Psychopharmacological Research
The structural relationship between this compound, dopamine, and psychoactive compounds like mescaline has prompted its investigation in psychopharmacological research. wikipedia.orghmdb.ca DMPEA is an analog of dopamine where the hydroxyl groups are replaced by methoxy (B1213986) groups. wikipedia.orghmdb.ca
Research has explored its potential bioactivity, including weak affinity for serotonin (B10506) receptors and some action as a monoamine oxidase inhibitor. wikipedia.orghmdb.ca Studies in rodents have shown that it can induce a head-twitch response, a behavioral model often associated with serotonergic psychedelic effects. wikipedia.org However, it was reported to be inactive in humans at the doses tested. wikipedia.org Investigations into substituted phenethylamines, including derivatives of DMPEA, aim to understand their structure-activity relationships, abuse potential, and effects on brain wave activity and dopamine-related protein expression. researchgate.net
Exploration of Anti-Alzheimer and Antioxidant Capacities of Derivatives
The structural backbone of this compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Research has focused on creating derivatives that exhibit both antioxidant and anti-Alzheimer properties, targeting key pathological features of the disease such as oxidative stress and the aggregation of amyloid-beta (Aβ) plaques.
One line of research involved the synthesis of novel dopamine analogs from this compound that incorporate urea (B33335) and sulfonamide functional groups. wiley.comnih.gov These modifications were designed to explore potential anticholinergic and antioxidant effects. Within this series, phenolic compounds demonstrated the most significant antioxidant and antiradical activities. wiley.comnih.gov Specifically, compounds 16 and 18 showed superior reducing power for Fe³⁺ and Cu²⁺ ions compared to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. wiley.comnih.gov Furthermore, compounds 16, 17, and 18 exhibited much stronger scavenging power against the DPPH radical than standard molecules. wiley.comnih.gov In terms of anti-Alzheimer activity, which is often associated with the inhibition of cholinesterase enzymes, compound 13 was identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at the micromolar level. wiley.comresearchgate.net Docking studies confirmed that compound 13 fits well into the active sites of these enzymes. wiley.com
Another study focused on N-phenethyl cinnamide derivatives synthesized using this compound. mdpi.com These compounds were evaluated for their antioxidant capabilities, their ability to interfere with copper-induced Aβ aggregation, and their potential to rescue memory deficits in a Drosophila model of Alzheimer's disease. mdpi.com The antioxidant activity, assessed by the DPPH scavenging assay, was found to be enhanced by the presence of a phenolic hydroxyl group. mdpi.com In assays for Aβ anti-aggregation, several derivatives, notably compounds 13 through 16, showed equal or better potency than the reference compounds, curcumin (B1669340) and resveratrol. mdpi.com Compound 15 was the most effective at both inhibiting the formation of and disaggregating existing copper-mediated Aβ₁₋₄₂ aggregates. mdpi.com Importantly, compound 13 demonstrated a significant rescue effect on memory loss in AD-model flies, suggesting its potential as a promising drug candidate for Alzheimer's treatment. mdpi.com
Table 1: Biological Activities of this compound Derivatives in Anti-Alzheimer and Antioxidant Research
| Derivative Class | Compound | Key Research Finding | Reference |
| Dopamine Analogs (Urea & Sulfonamide) | Compound 13 | Inhibits acetylcholinesterase (AChE) (IC₅₀: 298 µM) and butyrylcholinesterase (BChE) (IC₅₀: 321 µM). | wiley.comresearchgate.net |
| Compounds 15-18 | Exhibit strong antioxidant and antiradical activities. | wiley.comnih.gov | |
| Compounds 16 & 18 | Show higher reducing power for Fe³⁺ and Cu²⁺ than standard antioxidants. | wiley.comnih.gov | |
| N-phenethyl Cinnamides | Compound 13 | Shows a significant rescue effect on memory loss in an AD fly model. | mdpi.com |
| Compound 15 | Most active in inhibiting (61.85%) and disaggregating (64.44%) Cu²⁺-induced Aβ₁₋₄₂ aggregation. | mdpi.com | |
| Compounds 13-16 | Exhibit equal or better inhibitory and disaggregating potency on Aβ aggregates than curcumin and resveratrol. | mdpi.com |
Potential in the Development of New Materials and Chemicals
The chemical structure of this compound makes it a versatile precursor and building block in synthetic chemistry, leading to the development of a wide range of new materials and complex chemical compounds. smolecule.com Its phenethylamine (B48288) core, functionalized with two methoxy groups, allows for various chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com
The historical synthesis of this compound itself, starting from vanillin, laid the groundwork for its use in creating more complex molecules. wikipedia.org It serves as a foundational scaffold for producing bioactive analogs, particularly in cardiovascular and neurological research. For example, it is a listed precursor for the synthesis of several established pharmaceutical drugs, including the antihypertensive agent Verapamil, the dopamine agonist Fenoldopam, and the vesicular monoamine transporter 2 (VMAT2) inhibitor Tetrabenazine. chemicalbook.com
Beyond pharmaceuticals, this compound is employed in the broader field of organic synthesis. It can be reacted with various agents to create derivatives with specific functionalities. For instance, its reaction with but-2-ynoic acid derivatives yields N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, a compound of interest in medicinal chemistry and material science. smolecule.com Similarly, it is used to synthesize benzamide (B126) derivatives, which combine lipophilic and hydrogen-bonding features, potentially useful in the development of novel materials. The compound's utility as a synthetic intermediate is highlighted by its role in producing other complex molecules like Tetrahydropapaverine and various substituted isoquinolines. chemicalbook.com This demonstrates its fundamental importance as a starting material for constructing elaborate molecular architectures for diverse chemical applications.
Table 2: Applications of this compound in Chemical Synthesis
| Application Area | Synthesized Product/Derivative Class | Significance/Use | Reference |
| Pharmaceuticals | Verapamil | Antihypertensive and antiarrhythmic drug | chemicalbook.com |
| Fenoldopam | Dopamine D₁ receptor agonist, used to treat severe hypertension | chemicalbook.com | |
| Tetrabenazine | VMAT2 inhibitor for treating movement disorders | chemicalbook.com | |
| Dobutamine | A sympathomimetic drug used in the treatment of heart failure | chemicalbook.com | |
| Organic Synthesis | N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide | Building block for more complex organic molecules | smolecule.com |
| Benzamide Derivatives | Intermediates for new materials and chemical manufacturing | ||
| Tetrahydropapaverine | Isoquinoline alkaloid precursor | chemicalbook.com | |
| Bioactive Analogs | Bis(dimethoxyphenethyl)amine subclass | Development of compounds for cardiovascular and neurological research |
Broader Scientific Implications and Future Research Directions
Elucidating the Role of Endogenous Phenethylamines in Biological Systems
Endogenous phenethylamines, including β-phenethylamine (β-PEA), are naturally occurring trace amines in the human body that act as central nervous system stimulants. biomolther.orgbiomolther.org They are synthesized from the amino acid L-phenylalanine and are involved in the regulation of monoamine neurotransmission. wikipedia.orgoup.com These compounds are considered neuromodulators that can influence the levels of key neurotransmitters like dopamine (B1211576). nih.govtaylorandfrancis.com For instance, β-PEA is known to coexist with dopamine in the nigrostriatal brain regions and can increase its release. biomolther.orgnih.gov
The physiological and behavioral effects of endogenous phenethylamines are concentration-dependent. While low concentrations can produce feelings of euphoria, higher concentrations may lead to the formation of neurotoxic compounds. mdpi.com Their role as chemical messengers in the nervous system is significant, and they have been implicated in conditions such as paranoid schizophrenia, where they are thought to act as an "endogenous amphetamine". oup.commdpi.comoup.com However, their exact functions and the implications of their dysregulation are still not fully understood, highlighting the need for further investigation into their roles in both normal physiology and pathological states. oup.com
Advanced Computational and In Silico Modeling in 3,4-Dimethoxyphenethylamine Research
Computational and in silico modeling have become indispensable tools in the study of phenethylamines, including DMPEA. These methods allow researchers to predict the interactions of these compounds with biological targets, understand their structure-activity relationships (SAR), and screen for potential therapeutic applications. biomolther.orgresearchgate.net
Molecular docking simulations, for example, are used to predict the binding poses and affinities of phenethylamine (B48288) derivatives to receptors like the dopamine transporter (DAT) and the 5-HT2A receptor. researchgate.netbohrium.com These studies have revealed critical structural features responsible for the inhibition of dopamine reuptake and have helped in designing novel ligands for specific receptors. bohrium.combiomolther.org For instance, docking studies have shown how different substitutions on the phenethylamine backbone influence binding affinity and functional activity. nih.govnih.gov
Furthermore, computational models are employed to evaluate the selectivity of molecularly imprinted polymers for DMPEA, which can be used for its detection and extraction from biological samples. ebi.ac.uk These in silico approaches, often combined with experimental validation, accelerate the research process and provide valuable insights that guide the synthesis and testing of new compounds. mdpi.comnih.govresearchgate.net
Table: Examples of Computational Tools and Their Applications in Phenethylamine Research
| Computational Tool/Method | Application in Phenethylamine Research | Key Findings/Insights |
| Molecular Docking (e.g., AutoDock Vina, Smina, Vinardo) | Predicting binding modes and energies of phenethylamines at receptor sites (e.g., DAT, 5-HT2A). biomolther.orgresearchgate.netbohrium.com | Identified key interactions and structural requirements for receptor binding and activity. biomolther.orgbohrium.com |
| SwissADME, LightBBB | Screening for pharmacokinetic and physicochemical properties (e.g., BBB permeability). researchgate.netscispace.com | Helps in selecting promising candidates for further in vitro and in vivo testing. scispace.com |
| Conformational Analysis | Evaluating the geometries and energies of different conformers of phenethylamine molecules. mdpi.com | Revealed that the biological activity can be dependent on the specific conformation of the molecule. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to correlate chemical structure with biological activity. | Facilitates the design of new derivatives with desired pharmacological profiles. |
| Molecularly Imprinted Polymer (MIP) Modeling | Designing synthetic receptors for the selective recognition of specific phenethylamines. ebi.ac.ukmdpi.com | Enables the development of analytical tools for detection and purification. ebi.ac.uk |
Development of Targeted Therapies Based on Phenethylamine Structures
The phenethylamine scaffold is a versatile backbone for the development of targeted therapies for a wide range of disorders. nih.govmdpi.com By modifying the structure of phenethylamine, researchers can create compounds with high affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs), transporters, and enzymes. nih.govmdpi.com
One of the primary targets for phenethylamine-based drugs is the dopamine transporter (DAT). biomolther.orgbiomolther.org Inhibitors of DAT can increase dopamine levels in the synapse and are being investigated for the treatment of conditions like drug addiction. biomolther.orgnih.gov Similarly, phenethylamine derivatives that target serotonin (B10506) receptors, particularly the 5-HT2A receptor, are being explored for their potential in treating psychiatric disorders. biomolther.orgnih.govnih.gov The development of N-benzylphenethylamines (NBOMes) represents a class of potent and selective 5-HT2A receptor agonists. mdpi.com
The therapeutic potential of phenethylamines extends beyond neuropsychiatric disorders. For example, derivatives are being studied as inhibitors of enzymes like aldose reductase and carbonic anhydrase, which are implicated in diabetes and glaucoma, respectively. mdpi.com The ability to fine-tune the pharmacological properties of these molecules through chemical modification makes the phenethylamine structure a valuable starting point for drug discovery. nih.gov
Addressing Research Gaps in the Pharmacology and Toxicology of this compound
Despite the interest in DMPEA, significant gaps remain in our understanding of its pharmacology and toxicology. wikipedia.org While it is known to have some activity as a monoamine oxidase inhibitor and to weakly interact with serotonin receptors, its full biological activity profile is not well-characterized. wikipedia.orgchemicalbook.com Early studies suggesting it as a biomarker for schizophrenia have been followed by findings that it is also present in non-schizophrenic individuals, indicating a need for more nuanced research into its metabolic pathways and physiological relevance. chemicalbook.comhmdb.ca
A critical area for future research is the comprehensive toxicological evaluation of DMPEA. hmdb.ca Some studies have indicated potential neurotoxic effects, particularly on dopaminergic neurons, and its role as an inhibitor of mitochondrial complex I warrants further investigation. chemicalbook.comhmdb.ca There is a lack of detailed information on its long-term effects and potential for adverse reactions, which is crucial for assessing its safety. vulcanchem.com
The rapid metabolism and short elimination half-life of DMPEA also present challenges for its study and potential therapeutic application. wikipedia.org Future research should focus on developing more sensitive analytical methods for its detection and quantification in biological samples, which would aid in clarifying its metabolic fate and endogenous levels.
Interdisciplinary Approaches to Phenethylamine Research
The complexity of phenethylamine research necessitates a collaborative, interdisciplinary approach. researchgate.netresearchgate.net This involves integrating knowledge and techniques from various fields, including medicinal chemistry, pharmacology, toxicology, computational biology, and clinical research.
Medicinal chemists can synthesize novel derivatives with specific structural modifications, while pharmacologists and toxicologists can evaluate their biological activity and safety profiles in vitro and in vivo. mdpi.comcaymanchem.com Computational biologists can use modeling and simulation to guide the design of these new compounds and to understand their mechanisms of action at a molecular level. researchgate.netmdpi.com
Furthermore, collaboration with clinical researchers is essential to translate basic science findings into potential therapeutic applications. google.com This includes designing and conducting clinical trials to evaluate the efficacy and safety of new phenethylamine-based therapies in humans. The study of "research chemicals" used in non-clinical settings can also provide valuable, albeit cautionary, data on the effects of novel phenethylamines. researchgate.net By bringing together experts from diverse disciplines, the scientific community can more effectively address the remaining questions surrounding DMPEA and other phenethylamines and unlock their full scientific and therapeutic potential.
Q & A
Q. How do pH and ionic strength affect the stability and reactivity of this compound?
- pKa dependence : The compound’s pKa in 0.1 M NaCl is ~9.98 , making it protonated at physiological pH. Adjust buffer systems (e.g., phosphate vs. Tris) to control ionization during in vitro assays.
- Degradation pathways : Under alkaline conditions, oxidative degradation accelerates, producing quinone derivatives. Monitor via LC-MS .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- HPLC-UV/Vis : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for baseline separation of homologs .
- GC-MS : Detect volatile degradation products (e.g., CO, NOx) using headspace sampling .
- Validation : Cross-reference with certified reference standards and spike recovery tests .
Data Contradiction Analysis
Q. Why do ecological and toxicological studies lack consensus on the environmental impact of this compound?
- Gaps in data : Limited ecotoxicity studies exist beyond acute oral toxicity (H302) and skin/eye irritation (H315/H318) .
- Methodological variance : Disposal guidelines vary regionally; follow ISO 14001 protocols for lab waste containing this compound .
Methodological Best Practices
Q. How should researchers design experiments to mitigate photodegradation during in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
